molecular formula C16H35P B12648501 Phosphine, dibutyl(2-ethylhexyl)- CAS No. 129678-03-1

Phosphine, dibutyl(2-ethylhexyl)-

Cat. No.: B12648501
CAS No.: 129678-03-1
M. Wt: 258.42 g/mol
InChI Key: XMQWCFQFVJNSJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphine, dibutyl(2-ethylhexyl)- is an organophosphorus compound with the molecular formula C16H35P. It is a tertiary phosphine, characterized by the presence of three alkyl groups attached to the phosphorus atom. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Phosphine, dibutyl(2-ethylhexyl)- can be synthesized through several methods. One common synthetic route involves the reaction of chlorophosphines with Grignard reagents. For example, the interaction of chlorophosphines with organomagnesium reagents can yield tertiary phosphines . Another method involves the reaction of phosphorus trichloride with the corresponding alcohols, followed by reduction . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Phosphine, dibutyl(2-ethylhexyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Phosphine, dibutyl(2-ethylhexyl)- has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: It can be used in studies involving biological systems due to its ability to interact with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of phosphine, dibutyl(2-ethylhexyl)- involves its interaction with molecular targets such as enzymes and receptors. It can modulate the activity of these targets by binding to them and altering their function. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems .

Comparison with Similar Compounds

Phosphine, dibutyl(2-ethylhexyl)- can be compared with other similar compounds such as:

Phosphine, dibutyl(2-ethylhexyl)- is unique due to its specific structure and the presence of the 2-ethylhexyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

129678-03-1

Molecular Formula

C16H35P

Molecular Weight

258.42 g/mol

IUPAC Name

dibutyl(2-ethylhexyl)phosphane

InChI

InChI=1S/C16H35P/c1-5-9-12-16(8-4)15-17(13-10-6-2)14-11-7-3/h16H,5-15H2,1-4H3

InChI Key

XMQWCFQFVJNSJA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CP(CCCC)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.